molecular formula C13H23NO3 B13219583 tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate

tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate

Cat. No.: B13219583
M. Wt: 241.33 g/mol
InChI Key: XQHGQLOQVKQWBI-JTQLQIEISA-N
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Description

tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyclopropyl group, and a carbamate functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl ketone derivative. The reaction is often carried out under mild conditions using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products:

    Oxidation: Cyclopropyl ketones or alcohols.

    Reduction: Amines or alcohols.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new catalysts and ligands for chemical reactions.

Biology:

  • Investigated for its potential as a protective group in peptide synthesis.
  • Studied for its role in enzyme inhibition and protein modification.

Medicine:

  • Explored for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
  • Evaluated for its therapeutic properties in various disease models.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the formulation of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include enzyme inhibition, receptor modulation, or alteration of cellular signaling processes.

Comparison with Similar Compounds

    tert-butyl carbamate: A simpler carbamate derivative used in similar applications.

    tert-butyl N-[(1R,2S)-2-amino-5-(dimethylamino)carbonyl]cyclohexylcarbamate: A related compound with a cyclohexyl group instead of a cyclopropyl group.

Uniqueness:

  • The presence of the cyclopropyl group in tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate imparts unique reactivity and stability compared to other carbamates.
  • Its specific structural features make it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C13H23NO3/c1-8(2)10(11(15)9-6-7-9)14-12(16)17-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,14,16)/t10-/m0/s1

InChI Key

XQHGQLOQVKQWBI-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)C1CC1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)C1CC1)NC(=O)OC(C)(C)C

Origin of Product

United States

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